
5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H12Cl2N2O and its molecular weight is 283.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.0326684 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that can serve as an intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. Research indicates that compounds structurally related to this chemical, such as isoxazolone derivatives and pyrazolines, exhibit significant biological and medicinal properties. These compounds are intermediates for synthesizing numerous heterocycles, highlighting their utility in developing new pharmacologically active molecules. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for instance, demonstrates the importance of aromatic aldehydes in creating heterocycles through multi-component reactions, which are pivotal for medicinal chemistry (Laroum et al., 2019). Moreover, the synthesis of structurally unique hexasubstituted pyrazolines underscores the compound's role in generating diverse heterocyclic frameworks, which could lead to novel therapeutic agents (Baumstark et al., 2013).
Catalytic Applications
The compound's structural framework facilitates its involvement in catalytic applications, particularly in the synthesis of pyranopyrimidine scaffolds. These scaffolds are crucial for the pharmaceutical industry due to their bioavailability and synthetic versatility. Research on the application of hybrid catalysts for synthesizing 5H-pyranopyrimidine scaffolds through one-pot multicomponent reactions emphasizes the compound's potential in facilitating greener and more efficient synthetic methodologies (Parmar et al., 2023).
Environmental Chemistry and Toxicology
While the direct environmental applications or implications of this compound are not well-documented, related research on chlorophenols and chlorinated compounds provides insight into the broader context of chlorinated organic compounds in environmental chemistry. For example, studies on chlorophenols in municipal solid waste incineration highlight the environmental impact of similar chlorinated compounds, suggesting a potential area of research for understanding the environmental fate and toxicity of chloro-substituted pyrazoles (Peng et al., 2016).
Propiedades
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(2)12-11(7-18)13(15)17(16-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWEKYGRBZVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

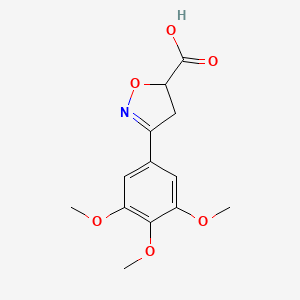
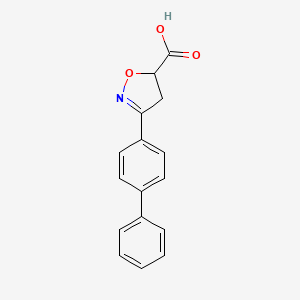
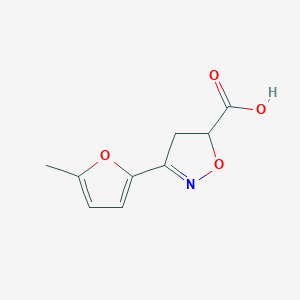
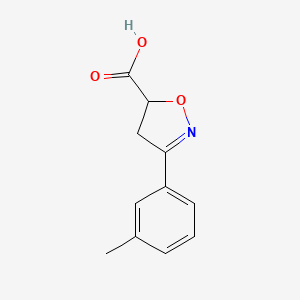
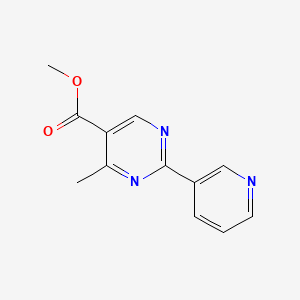







![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)
